3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
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Overview
Description
3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide is a complex organic compound with a unique structure that includes a piperazine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-(4-methylpiperazin-1-yl)propan-1-ol
- 4-amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide stands out due to its unique combination of a piperazine ring and a nitrophenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-18-7-9-19(10-8-18)6-5-15(21)17-16-12-13-3-2-4-14(11-13)20(22)23/h2-4,11-12H,5-10H2,1H3,(H,17,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLBKZSNTGTRHN-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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